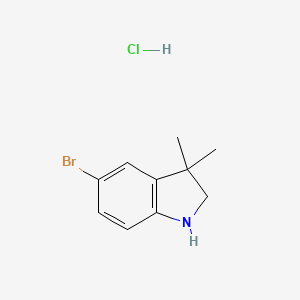
5-Bromo-3,3-dimethylindoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3,3-dimethylindoline hydrochloride is a chemical compound that belongs to the family of indoline derivatives . It has a molecular weight of 262.58 .
Molecular Structure Analysis
The InChI code for 5-Bromo-3,3-dimethylindoline hydrochloride is1S/C10H12BrN.ClH/c1-10(2)6-12-9-4-3-7(11)5-8(9)10;/h3-5,12H,6H2,1-2H3;1H . This indicates the presence of bromine (Br), nitrogen (N), and chlorine (Cl) in the compound. Physical And Chemical Properties Analysis
5-Bromo-3,3-dimethylindoline hydrochloride is a powder with a molecular weight of 262.58 . It is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Novel Pharmaceuticals
This compound is used in the synthesis of novel pharmaceuticals . Its unique properties make it a versatile material in scientific research, particularly in the development of new drugs.
Organic Light-Emitting Diodes (OLEDs) Development
5-Bromo-3,3-dimethylindoline hydrochloride is used in the development of organic light-emitting diodes (OLEDs). OLEDs are used in various applications, including display technology for televisions, smartphones, and more.
Material Science Research
The compound is used in material science research . Scientists use it to study its properties and potential applications in various fields.
Chemical Synthesis
5-Bromo-3,3-dimethylindoline hydrochloride is used as a building block in chemical synthesis . It can be used to create a variety of other compounds.
Heterocyclic Building Blocks
This compound is used as a heterocyclic building block . Heterocyclic compounds are widely used in many areas, including pharmaceuticals, agrochemicals, and dyes.
Safety and Handling Research
Research is also conducted on the safety and handling of 5-Bromo-3,3-dimethylindoline hydrochloride . This includes studying its hazard statements, precautionary statements, and appropriate storage conditions.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
5-bromo-3,3-dimethyl-1,2-dihydroindole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-10(2)6-12-9-4-3-7(11)5-8(9)10;/h3-5,12H,6H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNDRJCVQYXRDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=C(C=C2)Br)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,3-dimethylindoline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

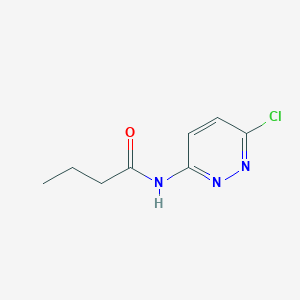



![7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B1292728.png)
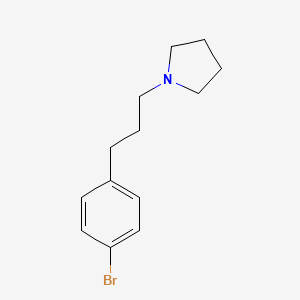

![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1292734.png)
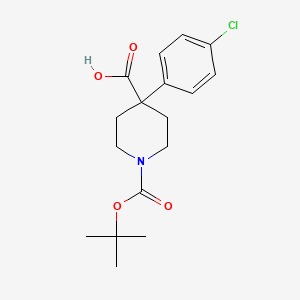
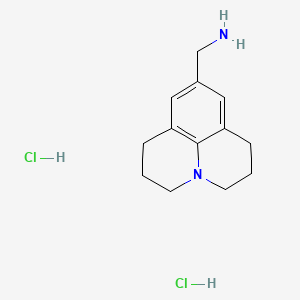

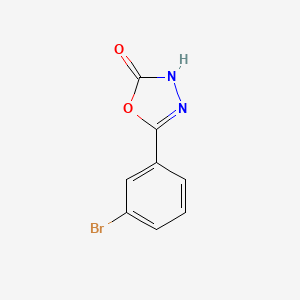

![Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B1292749.png)